N-hydroxy-L-phenylalanine

説明

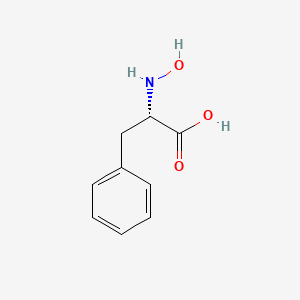

N-hydroxy-L-phenylalanine is a derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the amino group. It has the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol

準備方法

Synthetic Routes and Reaction Conditions: N-hydroxy-L-phenylalanine can be synthesized through several methods. One common approach involves the hydroxylation of L-phenylalanine using hydroxylating agents such as hydrogen peroxide or organic peroxides in the presence of catalysts like iron or copper salts . Another method involves the use of N-hydroxyphthalimide as a hydroxylating agent under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydroxylation of L-phenylalanine using phenylalanine hydroxylase. This enzyme catalyzes the conversion of L-phenylalanine to this compound in the presence of cofactors such as tetrahydrobiopterin and molecular oxygen .

化学反応の分析

Types of Reactions: N-hydroxy-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form L-phenylalanine.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of L-phenylalanine.

Substitution: Formation of substituted phenylalanine derivatives.

科学的研究の応用

Biochemical Applications

1.1 Enzyme Catalysis

N-hydroxy-L-phenylalanine serves as a substrate for specific enzymes that convert it into phenylacetaldoxime, which is a precursor for various chemical syntheses. Research has shown that an enzyme from the bacterium Bacillus sp. can catalyze this conversion efficiently, indicating its potential in biotechnological applications for producing valuable compounds .

1.2 Metabolic Pathway Regulation

Studies indicate that this compound plays a role in regulating phenylalanine hydroxylase activity, an enzyme crucial for the metabolism of phenylalanine. This regulation is significant in understanding metabolic disorders such as phenylketonuria (PKU), where the accumulation of phenylalanine leads to neurological issues .

Pharmaceutical Applications

2.1 Drug Development

This compound has potential applications in drug development, particularly in creating compounds that can modulate neurotransmitter levels. Its structural similarity to L-phenylalanine allows it to influence pathways related to dopamine synthesis, making it a candidate for treating mood disorders and neurodegenerative diseases .

2.2 Nutraceuticals

As a derivative of an essential amino acid, this compound can be explored as a nutraceutical ingredient. Its incorporation into dietary supplements could enhance cognitive functions or support metabolic health by providing additional hydroxyl groups that may influence neurotransmitter activity.

Environmental Applications

3.1 Bioremediation

The ability of certain bacteria to utilize this compound as a carbon source suggests its potential in bioremediation efforts. By harnessing microbial pathways that degrade this compound, researchers can develop strategies to clean up environments contaminated with phenolic compounds .

Table 1: Summary of Research Findings on this compound

作用機序

The mechanism of action of N-hydroxy-L-phenylalanine involves its interaction with enzymes that catalyze hydroxylation reactions. The compound acts as a substrate for phenylalanine hydroxylase, which catalyzes the hydroxylation of the aromatic side chain of phenylalanine to generate tyrosine. This reaction involves the formation of a Fe(II)-O-O-BH4 bridge, followed by heterolytic cleavage of the O-O bond to yield a ferryl oxo hydroxylating intermediate (Fe(IV)=O), which then hydroxylates the phenylalanine substrate .

類似化合物との比較

N-hydroxy-L-phenylalanine is unique due to the presence of the hydroxyl group on the nitrogen atom. Similar compounds include:

L-phenylalanine: The parent compound without the hydroxyl group.

L-tyrosine: A hydroxylated derivative of L-phenylalanine, but with the hydroxyl group on the aromatic ring.

N-hydroxy-L-tyrosine: A compound with hydroxyl groups on both the nitrogen atom and the aromatic ring.

These compounds share similar structural features but differ in their chemical reactivity and biological activity, making this compound a unique and valuable compound for various applications.

生物活性

N-hydroxy-L-phenylalanine (NHPA) is a derivative of the amino acid L-phenylalanine, with significant biological activity that has garnered attention in various fields, including biochemistry and pharmacology. This article explores the biological properties, enzymatic interactions, and potential therapeutic applications of NHPA, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the phenylalanine side chain. This modification alters its interaction with enzymes and biological systems compared to its parent compound, L-phenylalanine.

Enzyme Interaction

Research indicates that NHPA serves as a substrate for specific enzymes. One notable enzyme is the this compound decarboxylase/oxidase found in Bacillus sp. strain OxB-1, which catalyzes the conversion of NHPA to phenylacetaldoxime. The enzyme requires pyridoxal 5'-phosphate (PLP) for optimal activity, highlighting the importance of co-factors in its metabolic pathway .

Table 1: Enzymatic Kinetics of NHPA Conversion

| Enzyme | Substrate | Product | K_m (mM) | Yield (%) |

|---|---|---|---|---|

| This compound oxidase | This compound | Phenylacetaldoxime | 0.99 | 15.2 |

Antioxidant Properties

This compound has been shown to exhibit antioxidant properties, which are beneficial in reducing oxidative stress in various biological systems. This activity is particularly relevant in mitigating damage caused by reactive oxygen species (ROS) .

Neuroprotective Effects

Studies suggest that NHPA may have neuroprotective effects, potentially aiding in conditions such as phenylketonuria (PKU). In PKU patients, the metabolism of phenylalanine is impaired, leading to toxic accumulation. Supplementing with NHPA could provide a safer alternative or adjunct therapy by modulating phenylalanine levels .

Case Study: Neuroprotective Effects in PKU

A study involving children with different forms of hyperphenylalaninemia demonstrated that NHPA supplementation led to improved metabolic stability and reduced phenylalanine levels in some cases. This suggests that NHPA may play a role in managing PKU symptoms effectively .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical methods, including solid-phase synthesis techniques. These methods allow for the production of modified peptides that incorporate NHPA into their structure, enhancing their biological activity .

Table 2: Synthesis Methods for NHPA

| Method | Description | Yield (%) |

|---|---|---|

| Solid-phase synthesis | Utilizes resin-bound amino acids for stepwise assembly | 70 |

| Solution-phase synthesis | Conventional chemical reactions in solution | 65 |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-hydroxy-L-phenylalanine in laboratory settings?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for related phenylalanine derivatives (e.g., N-formyl-L-phenylalanine) involve reactions with hydroxylamine or protective groups under controlled conditions. For example, N-formyl-L-phenylalanine is synthesized via formylation of L-phenylalanine using formyl chloride in anhydrous solvents like dichloromethane with alkali catalysis . Similar strategies, substituting hydroxylation agents, may apply to this compound synthesis.

Q. How can this compound be detected and quantified in biological samples?

Detection methods include high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) or enzymatic assays. In studies of its metabolic role, enzymatic activity assays for this compound decarboxylase/oxidase—a key enzyme in the aldoxime-nitrile pathway—are used to monitor substrate conversion via NADH/NAD+ cofactor absorbance changes at 340 nm .

Q. What is the role of this compound in microbial metabolic pathways?

this compound is a precursor in the "aldoxime-nitrile pathway," where it is converted to aldoxime by this compound decarboxylase/oxidase in Bacillus sp. OxB-1. This pathway is critical for synthesizing plant defense compounds and nitrile-based metabolites .

Advanced Research Questions

Q. What structural features of this compound influence its interaction with decarboxylase/oxidase enzymes?

Structural studies of homologous enzymes (e.g., phenylalanine dehydrogenase) reveal that catalytic specificity depends on active-site residues like Lys78 and Asp118, which stabilize substrate binding and mediate proton transfer . For this compound decarboxylase/oxidase, substrate recognition likely involves hydrogen bonding between the hydroxyl group and conserved residues, as inferred from X-ray crystallography of enzyme-substrate complexes .

Q. How do kinetic parameters of this compound decarboxylase/oxidase vary under different pH conditions?

Steady-state kinetic analyses of related dehydrogenases (e.g., phenylalanine dehydrogenase) demonstrate pH-dependent activity due to ionization states of catalytic residues. For example, Lys78 in phenylalanine dehydrogenase acts as a general base, with optimal activity at pH 8.0–9.0 . Similar pH profiling for this compound decarboxylase/oxidase would require measuring and across a pH gradient to identify catalytic optima and rate-limiting steps .

Q. What experimental strategies resolve contradictory data on the substrate specificity of enzymes acting on this compound?

Contradictions in substrate specificity can be addressed via:

- Site-directed mutagenesis : Altering putative substrate-binding residues (e.g., replacing Lys78 with Ala in phenylalanine dehydrogenase) to test functional impacts .

- Structural analysis : X-ray crystallography of enzyme-ligand complexes to identify steric or electronic constraints (e.g., NAD+ vs. NADPH binding pockets) .

- Competitive inhibition assays : Using substrate analogs (e.g., D-phenylalanine) to probe active-site flexibility .

Q. Methodological Notes

- Enzyme kinetics : Use stopped-flow spectrophotometry for rapid kinetic measurements of cofactor turnover .

- Structural resolution : Cryo-cooling crystals to 1.25–1.4 Å resolution improves electron density maps for active-site analysis .

- Safety protocols : For handling hydroxylated derivatives, use protective equipment (gloves, goggles) and avoid dust inhalation .

特性

IUPAC Name |

(2S)-2-(hydroxyamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPJSQTVPKSYCB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14668-24-7 | |

| Record name | (2S)-2-(N-hydroxyamino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。